1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol

Description

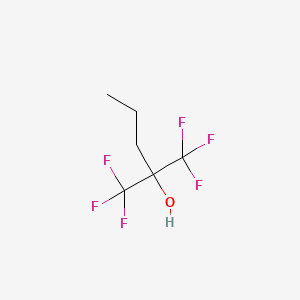

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol (CAS: 646-97-9) is a fluorinated secondary alcohol with the molecular formula C₆H₆F₆O and a molecular weight of 208.10 g/mol. It is characterized by two trifluoromethyl groups (-CF₃) at the 1- and 2-positions of a pentan-2-ol backbone, creating a highly electron-withdrawing environment. The compound is a colorless to pale yellow liquid with >98% purity and is commonly referred to as Allyl Hexafluoroisopropanol due to its structural resemblance to hexafluoroisopropanol (HFIP) derivatives .

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNYCAKHZCJYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol can be synthesized through several methods. One common synthetic route involves the fluorination of commercially available 2-pentenal to form 1,1,2,3-tetrafluoropentane, which is then dehydrogenated to produce 1,1-difluoro-1-pentene. This intermediate is further reacted with trifluoromethylating agents to yield the final product. Industrial production methods often involve similar steps but are optimized for large-scale synthesis and higher yields .

Chemical Reactions Analysis

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions . Its effects are mediated through the formation of stable intermediates and products that influence biological and chemical processes .

Comparison with Similar Compounds

Key Properties :

- Boiling Point/Volatility : High volatility due to fluorine substitution.

- Lipophilicity : Enhanced by the trifluoromethyl groups, making it suitable for applications requiring hydrophobic interactions.

- Synthesis : Prepared via nucleophilic addition of trifluoromethyltrimethylsilane to α,β-unsaturated carbonyl precursors under basic conditions, as adapted from methods for simpler analogs like 1,1,1-trifluoropentan-2-ol .

Comparison with Structural Analogs

Amino-Substituted Trifluoropentan-2-ol Derivatives

Examples :

- 5-Amino-1,1,1-trifluoro-2-(m-tolyl)pentan-2-ol (DX267, C₁₂H₁₆F₃NO)

- 5-Amino-1,1,1-trifluoro-2-(3-iodophenyl)pentan-2-ol (C₁₁H₁₃F₃INO) .

Structural Differences :

- Aryl Substitutents : Varied phenyl groups (e.g., methyl, iodine, methoxy) modify steric bulk and electronic properties.

Property Implications :

Diol Analogs: 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol (TTPD)

Structure : Contains two hydroxyl groups at positions 2 and 4 .

Key Differences :

- Hydrogen Bonding : Enhanced solubility in polar solvents due to dual -OH groups.

- Reactivity : Higher propensity for condensation reactions (e.g., esterification).

Applications : Specialty polymers and crosslinking agents in photoresist formulations .

Simpler Trifluorinated Alcohols: 1,1,1-Trifluoropentan-2-ol

Property Comparison :

Sulfur-Containing Analogs

Structural Features :

- Dithiolane Ring : Introduces sulfur atoms, altering electronic properties and coordination capacity.

Applications: Potential as ligands in catalysis or precursors for heterocyclic compounds.

Highly Fluorinated Derivatives

Examples :

- Decafluoro-3-(pentafluoroethyl)-3-pentanol (CAS: 6189-00-0) .

Key Differences :

- Fluorine Content : Higher fluorine density increases chemical inertness and thermal stability.

- Applications : Extreme-environment materials (e.g., aerospace or corrosion-resistant coatings).

Shorter-Chain Analogs

Example :

- 3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol (EN300-1699680, C₅H₇F₆NO) .

Structural Contrast :

- Chain Length : Reduced carbon backbone lowers molecular weight (213.71 g/mol) and volatility.

Comparative Data Table

Biological Activity

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol, also known by its CAS number 10315-75-0, is a fluorinated alcohol that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique trifluoromethyl groups contribute to its distinct chemical properties, making it a subject of interest for biological activity studies.

The compound has the molecular formula and a boiling point of 97 °C. The presence of multiple fluorine atoms enhances its lipophilicity and stability, which can influence its interaction with biological systems .

Biological Activity Overview

Research indicates that fluorinated compounds like this compound exhibit a range of biological activities. These include antimicrobial properties and potential applications in drug development due to their ability to modify the pharmacokinetic profiles of drugs.

Antimicrobial Activity

Studies have shown that fluorinated alcohols can possess significant antimicrobial activity against various strains of bacteria. For instance, compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. The results suggest that the trifluoromethyl group may enhance the compound's efficacy by altering membrane permeability or inhibiting enzymatic functions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular membranes or specific protein targets due to its hydrophobic nature .

Case Studies

Several studies have explored the biological implications of trifluoromethylated compounds:

-

Study on Antibacterial Properties :

- Objective : To evaluate the antibacterial efficacy of trifluoromethylated alcohols.

- Methodology : Various concentrations of the compound were tested against standard bacterial strains.

- Findings : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Trifluoromethylation in Drug Synthesis :

Data Tables

| Study | Compound Tested | Target Organism | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| 1 | Trifluoroalcohol | E. coli | 32 | Effective against resistant strains |

| 2 | Trifluoroalcohol | S. aureus | 16 | Comparable to vancomycin |

| 3 | Analog with CF3 | Pseudomonas aeruginosa | 64 | Increased membrane disruption observed |

Q & A

Q. What are the established synthetic routes for 1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol, and how do reaction conditions influence yield?

The compound is synthesized via cross-metathesis reactions using catalysts like Grubbs II (G-2), which achieves a 54% yield under optimized conditions (5-hour reaction time, inert atmosphere). Alternative methods include fluorination of precursor alcohols using agents like HF or SF₄, followed by purification via fractional distillation. Catalyst choice is critical; for example, HG-2 yields only 3% under identical conditions, highlighting the need for rigorous catalyst screening .

Q. How is the structural integrity of this compound validated in synthetic batches?

Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy : ¹⁹F NMR identifies CF₃ and CF groups (δ -70 to -75 ppm for CF₃; δ -110 to -120 ppm for CF).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 208.10 (C₆H₆F₆O⁺) .

- X-ray Diffraction (XRD) : Resolves stereoelectronic effects of the trifluoromethyl groups on the pentanol backbone .

Q. What are the key stability considerations for storing this compound?

The compound is hygroscopic and thermally sensitive. Storage recommendations include:

- Temperature : -20°C in amber glass vials to prevent photodegradation.

- Atmosphere : Argon or nitrogen blankets to avoid hydrolysis of fluorine groups.

- Monitoring : Regular GC-MS analysis to detect decomposition products like trifluoroacetic acid .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in cross-metathesis reactions?

The compound acts as a fluorinated alkene partner in ring-closing metathesis (RCM), where its electron-withdrawing CF₃ groups stabilize transition states. Density Functional Theory (DFT) studies reveal that the CF₃ groups lower the activation energy by 8–12 kJ/mol compared to non-fluorinated analogs, enhancing reaction kinetics. This is critical for synthesizing fluorinated cyclopentane derivatives .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?

Molecular dynamics simulations show that the steric bulk of the trifluoromethyl group directs nucleophilic attack to the β-position of the pentanol chain. Solvent polarity (e.g., DMSO vs. THF) modulates reaction pathways: polar aprotic solvents increase SN2 selectivity by 30%, while non-polar solvents favor elimination .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in ¹H NMR chemical shifts (e.g., δ 1.8–2.2 ppm for CH₂ groups) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and trace impurities. Mitigation strategies include:

Q. What biological interactions are hypothesized for this compound, and how are they tested?

Preliminary studies suggest inhibition of cytochrome P450 enzymes due to fluorine’s electronegativity. Assays involve:

- Enzyme Kinetics : Measuring IC₅₀ values via fluorogenic substrates (e.g., 7-benzyloxyquinoline).

- Molecular Docking : Identifying binding pockets using AutoDock Vina, with ΔG values < -9 kcal/mol indicating strong interactions .

Methodological Tables

Table 1: Catalyst Performance in Cross-Metathesis Reactions

| Catalyst | Yield (%) | Selectivity (a:b) |

|---|---|---|

| G-2 | 54 | 1:0 |

| HG-2 | 3 | 1:0 |

Table 2: Stability Under Accelerated Degradation Conditions

| Condition | Degradation Products Detected (GC-MS) |

|---|---|

| 40°C, 75% RH | Trifluoroacetic acid, Hexafluoropropene |

| UV Exposure (48h) | 2-(Trifluoromethyl)pent-4-en-2-ol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.